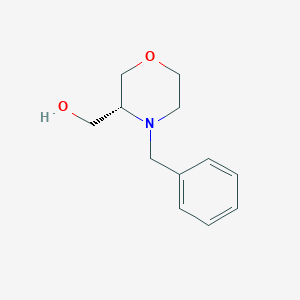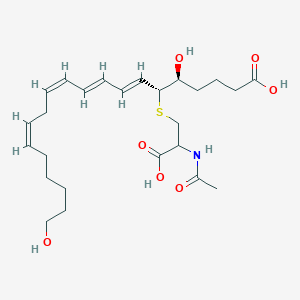
20-Hydroxy-N-acetylleukotriene E4
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
20-Hydroxy-N-acetylleukotriene E4 (20-HETE) is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is a metabolite of arachidonic acid and is synthesized by the action of cytochrome P450 enzymes.
作用机制
The mechanism of action of 20-Hydroxy-N-acetylleukotriene E4 involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. It has been shown to activate several signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. It also modulates the activity of several transcription factors, including AP-1, STAT3, and HIF-1α.
生化和生理效应
20-Hydroxy-N-acetylleukotriene E4 has several biochemical and physiological effects. It regulates blood pressure by modulating vascular tone and renal function. It also plays a role in angiogenesis and inflammation. It has been shown to promote tumor growth and metastasis in several types of cancer. Additionally, it has been implicated in the development and progression of several diseases, including stroke, diabetes, and hypertension.
实验室实验的优点和局限性
20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool. It is a potent bioactive lipid mediator that can be easily synthesized in the laboratory. It is also readily available commercially. However, there are several limitations to using 20-Hydroxy-N-acetylleukotriene E4 in lab experiments. It is unstable and can be easily oxidized or degraded. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
There are several future directions for research on 20-Hydroxy-N-acetylleukotriene E4. One area of interest is the development of novel inhibitors of 20-Hydroxy-N-acetylleukotriene E4 synthesis and action. These inhibitors could be used as potential therapeutics for the treatment of hypertension, stroke, and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 on cellular targets. This could lead to the development of more specific and effective inhibitors of 20-Hydroxy-N-acetylleukotriene E4 action. Finally, there is a need for further research on the role of 20-Hydroxy-N-acetylleukotriene E4 in the development and progression of various diseases, including diabetes, hypertension, and cancer.
Conclusion:
In conclusion, 20-Hydroxy-N-acetylleukotriene E4 is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized by the action of cytochrome P450 enzymes and has several biochemical and physiological effects. 20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool but also has limitations. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 and to develop novel inhibitors for therapeutic use.
合成方法
The synthesis of 20-Hydroxy-N-acetylleukotriene E4 involves the action of cytochrome P450 enzymes on arachidonic acid. The process involves several steps, including hydroxylation, epoxidation, and dehydration. The final product, 20-Hydroxy-N-acetylleukotriene E4, is formed by the action of the enzyme soluble epoxide hydrolase (sEH) on the epoxide intermediates.
科研应用
20-Hydroxy-N-acetylleukotriene E4 has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, renal function, vascular tone, angiogenesis, and inflammation. It has also been shown to play a role in the development and progression of several diseases, including hypertension, stroke, cancer, and diabetes.
性质
CAS 编号 |
107701-63-3 |
|---|---|
产品名称 |
20-Hydroxy-N-acetylleukotriene E4 |
分子式 |
C25H39NO7S |
分子量 |
497.6 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |
InChI 键 |
UZPKZFXYHDIVQF-AHKZIMAMSA-N |
手性 SMILES |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
同义词 |
20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



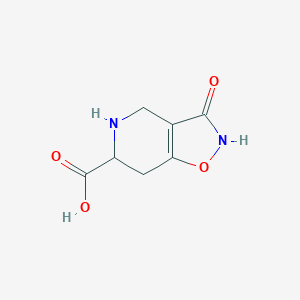
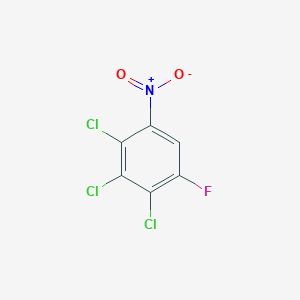
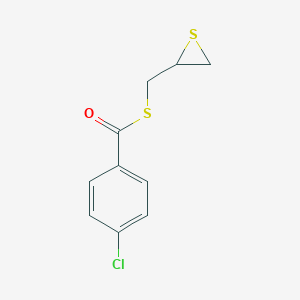
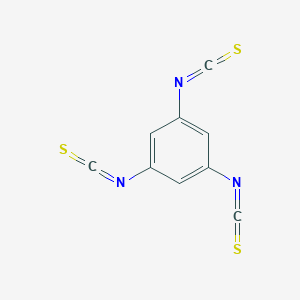
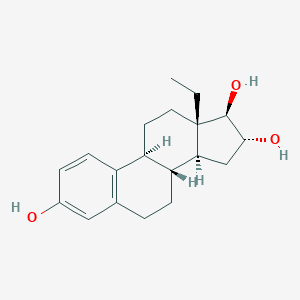

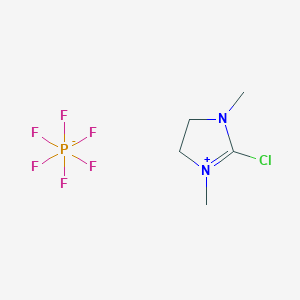
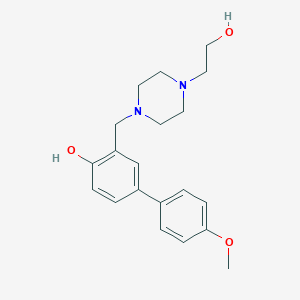
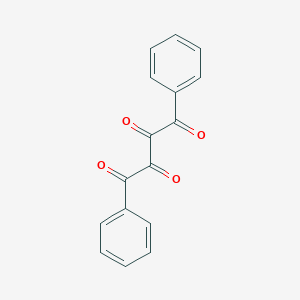
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
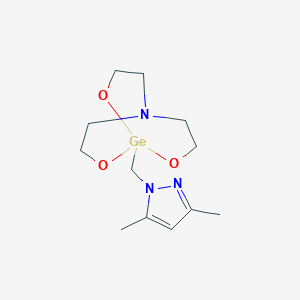
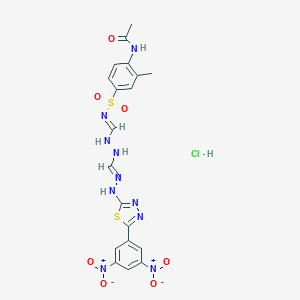
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
